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Disclaimer: As of late 2025, specific preclinical and clinical data for HPG1860 in the context of
Primary Biliary Cholangitis (PBC) have not been made publicly available. HPG1860 is
reportedly in Phase | clinical development for PBC.[1] The following application notes and
protocols are based on the known mechanism of HPG1860 as a Farnesoid X Receptor (FXR)
agonist, its publicly available data from studies in healthy volunteers and patients with Non-
Alcoholic Steatohepatitis (NASH), and established research methodologies for PBC
therapeutics.

Introduction

Primary Biliary Cholangitis (PBC) is a chronic, autoimmune, cholestatic liver disease
characterized by the progressive destruction of small intrahepatic bile ducts.[2][3] This leads to
cholestasis, liver fibrosis, and eventual cirrhosis.[2][3] The Farnesoid X Receptor (FXR), a
nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid
synthesis, transport, and homeostasis.[4][5][6] Activation of FXR has been shown to be a
promising therapeutic strategy for cholestatic liver diseases like PBC.[4][6][7]

HPG1860 is a next-generation, non-bile acid, potent, and selective full FXR agonist.[8][9] By
activating FXR, HPG1860 is designed to reduce the synthesis and accumulation of toxic bile
acids, thereby protecting liver cells from damage, reducing inflammation, and slowing the
progression of fibrosis.[4][5][6] These application notes provide a summary of available data
and projected experimental protocols for the investigation of HPG1860 in PBC research.
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Mechanism of Action: FXR Agonism in PBC

In PBC, impaired bile flow leads to the accumulation of cytotoxic bile acids in hepatocytes. This
causes cellular stress, inflammation, and apoptosis, driving disease progression. HPG1860, as
a full FXR agonist, intervenes in this pathway through several mechanisms:

» Repression of Bile Acid Synthesis: Upon activation by HPG1860, FXR induces the
expression of the Small Heterodimer Partner (SHP) in the liver. SHP, in turn, inhibits
Cholesterol 7a-hydroxylase (CYP7AL), the rate-limiting enzyme in the classical bile acid
synthesis pathway.[5]

 Increased Bile Acid Efflux: FXR activation upregulates the expression of the Bile Salt Export
Pump (BSEP), a key transporter on the canalicular membrane of hepatocytes responsible for
pumping bile acids out of the cell and into the bile ducts.

o Enterohepatic Regulation: In the intestine, FXR activation induces the expression of
Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which travels to the liver and also
acts to suppress CYP7AL, providing another level of control over bile acid production.[8][9]

These coordinated actions are expected to alleviate the cholestasis and cellular injury
characteristic of PBC.

Caption: HPG1860 signaling pathway in hepatocytes and enterocytes.

Data Presentation

While PBC-specific data is pending, the following tables summarize key quantitative findings
from preclinical and Phase I/lla clinical studies of HPG1860 in NASH models and healthy or
NASH subjects. This information is foundational for designing studies in a PBC context.

Table 1: Preclinical Pharmacokinetics of HPG1860
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Oral Bioavailability

Species Key Finding Reference
(%)
) Good exposure and

Mice 77.2% [10]
low plasma clearance.
Favorable for in vivo

Rats 52.1% ] [10]
absorption.
Supports oral

Dogs 59.4% administration [10]

development.

Table 2: Phase | Biomarker Response in Healthy

Volunteers (14-Day MAD Study)
c4

HPG1860 Reduction FGF19 Pruritus LDL-C
] . Reference
Dose vs. Placebo Induction Incidence Change
(%)

Robust No significant

5mg 93.1% o Not Reported [8]
Activation increase
Robust No significant

10 mg 97.0% o Not Reported [8]
Activation increase
Robust Occurred in No significant

20 mg 97.6% o ) ) [8]
Activation this cohort increase

C4 (7a-

hydroxy-4-

cholesten-3-

one) is a

serum

biomarker for

bile acid

synthesis.
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Table 3: Phase lla (RISE Study) Efficacy in NASH

Patients (12 Weeks)

Relative .
. ALT Reduction
Change in ] ] .
. (in patients Pruritus
HPG1860 Dose Liver Fat . . Reference
with elevated Incidence (%)
Content (LFC) .
baseline)
vs. Placebo
-20.15%
3mg -7.0% 9.1% [11]
(p=0.002)
-7.08%
5 mg -7.6% 9.5% [11]
(p=0.244)
-38.64%
8 mg -22.5% 27.3% [11]
(p<0.0001)

Placebo showed
a +0.68%
change in LFC
and a +32.6%
change in ALT.

Projected Experimental Protocols for PBC Research

The following protocols are proposed for the investigation of HPG1860 in PBC, based on

established models and clinical trial methodologies.

Protocol 1: Preclinical Efficacy in a Xenobiotic-Induced

Mouse Model of PBC

This protocol aims to evaluate the efficacy of HPG1860 in a chemically-induced model that

recapitulates key features of PBC, such as portal inflammation and bile duct injury.

Obijective: To determine if HPG1860 can ameliorate liver injury, cholestasis, and fibrosis in a 2-

octynoic acid (2-OA)-induced mouse model of autoimmune cholangitis.

Materials:
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e Female C57BL/6 mice (8-10 weeks old)

e 2-octynoic acid (2-OA) conjugated to bovine serum albumin (BSA)

 HPG1860 (formulated for oral gavage)

e Vehicle control (e.g., 0.5% methylcellulose)

e Ursodeoxycholic acid (UDCA) as a positive control

» Reagents for serum biochemistry (ALP, ALT, Bilirubin, Total Bile Acids)

o Reagents for liver histology (Formalin, Paraffin, H&E stain, Sirius Red stain)

» Reagents for gPCR analysis of liver tissue (Trizol, cDNA synthesis kit, primers for Cyp7al,
Bsep, Shp, Collal, Tgf-B)

Methodology:

¢ Induction of PBC Model:

o Immunize mice intraperitoneally with 2-OA-BSA (100 pg) emulsified in Complete Freund's
Adjuvant on day 0.

o Boost with 2-OA-BSA in Incomplete Freund's Adjuvant on days 14, 28, and 42.

o Treatment Groups (n=10-12 mice per group):

[e]

Group 1: Healthy Control (No immunization, vehicle gavage)

[e]

Group 2: PBC Model + Vehicle (2-OA immunization, vehicle gavage)

o

Group 3: PBC Model + HPG1860 (Low Dose, e.g., 3 mg/kg/day)

[¢]

Group 4: PBC Model + HPG1860 (High Dose, e.g., 10 mg/kg/day)

o

Group 5: PBC Model + UDCA (e.g., 25 mg/kg/day)

e Dosing:
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o Begin daily oral gavage on day 21 post-initial immunization and continue for 6 weeks.

o Endpoint Analysis (at week 8):

o Serum Analysis: Collect blood via cardiac puncture. Measure serum levels of Alkaline
Phosphatase (ALP), Alanine Aminotransferase (ALT), Total Bilirubin, and Total Bile Acids
(TBA).

o Histopathology: Perfuse and harvest livers. Fix a portion in 10% neutral buffered formalin
for paraffin embedding. Stain sections with Hematoxylin & Eosin (H&E) for inflammation
and bile duct damage, and Sirius Red for fibrosis. Score liver injury and fibrosis semi-
quantitatively.

o Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen. Extract RNA and
perform quantitative PCR (QPCR) to analyze the expression of FXR target genes (Cyp7al,
Bsep, Shp) and fibrosis markers (Collal, Tgf-p).
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Caption: Proposed experimental workflow for preclinical PBC model.

Protocol 2: Phase lla Clinical Trial in PBC Patients

This protocol outlines a proposed randomized, double-blind, placebo-controlled study to
evaluate the safety and efficacy of HPG1860 in PBC patients with an inadequate response to

UDCA.
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Objective: To assess the efficacy, safety, and tolerability of HPG1860 as an add-on therapy in
PBC patients who have an inadequate biochemical response to a stable dose of UDCA.

Study Design:

Phase: lla

Design: Randomized, double-blind, placebo-controlled, parallel-group.

Duration: 12 weeks of treatment with a 4-week follow-up.

Population: Adult PBC patients (18-75 years) on a stable dose of UDCA (13-15 mg/kg/day)
for at least 12 months, with serum ALP = 1.67 x Upper Limit of Normal (ULN) and total
bilirubin < 2 mg/dL.

Methodology:

e Screening (up to 4 weeks):

o Confirm diagnosis of PBC.

o Verify eligibility criteria, including stable UDCA dose and baseline ALP levels.

o Obtain written informed consent.

e Randomization (1:1:1:1):

Arm 1: Placebo + UDCA

o

[¢]

Arm 2: HPG1860 3 mg once daily + UDCA

[¢]

Arm 3: HPG1860 5 mg once daily + UDCA

[e]

Arm 4: HPG1860 8 mg once daily + UDCA

o Treatment Period (12 weeks):

o Subijects self-administer the investigational product orally once dalily.
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o Continue stable UDCA dose throughout the study.

o Conduct safety and efficacy assessments at baseline, week 4, week 8, and week 12.

e Endpoints:

o Primary Efficacy Endpoint: Percentage of patients achieving a composite biochemical
response at week 12, defined as:

s Serum ALP < 1.67 x ULN, AND
= A decrease in ALP of at least 15% from baseline, AND
= Total bilirubin < ULN.

o Secondary Efficacy Endpoints:

Mean relative change in serum ALP from baseline to week 12.

Proportion of patients achieving ALP normalization.

Change in other liver biochemistry markers (GGT, ALT, AST, bilirubin).

Change in patient-reported pruritus scores (e.g., 5-D ltch Scale, visual analog scale).
o Safety and Tolerability Endpoints:
» Incidence and severity of adverse events (AEs), with a focus on pruritus.
» Changes in lipid profiles (LDL-C, HDL-C, Triglycerides).
» Vital signs, ECGs, and clinical laboratory tests.
o Follow-up (4 weeks):

o Assess safety and any persistent effects after discontinuation of the investigational
product.
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Caption: Logical flow for a proposed Phase lla trial of HPG1860 in PBC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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